Cas no 1759-35-9 (4-Nor-3,5-seco-5-oxo-17β-hydroxyandrostan-3-oic Acid)

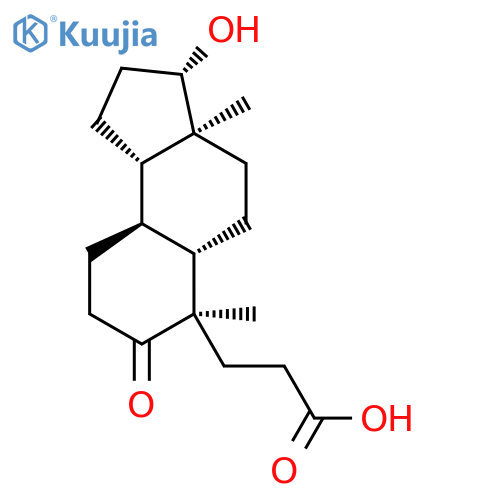

1759-35-9 structure

商品名:4-Nor-3,5-seco-5-oxo-17β-hydroxyandrostan-3-oic Acid

CAS番号:1759-35-9

MF:C18H28O4

メガワット:308.412526130676

CID:1015211

4-Nor-3,5-seco-5-oxo-17β-hydroxyandrostan-3-oic Acid 化学的及び物理的性質

名前と識別子

-

- 3,5-Seco-A-norandrostan-17β-ol-5-on-3-oic Acid

- (3S,3aS,5aS,6R,9aS,9bS)-Dodecahydro-3-hydroxy-3a,6-diMethyl-7-oxo-1H-benz[e]indene-6-propanoic Acid

- [3S-(3α,3aα,5aβ,6β,9aα,9bβ)]-Dodecahydro-3-hydroxy-3a,6-diMethyl-7-oxo-1H-benz[e]indene-6-propanoic Acid

- 17β-Hydroxy-5-oxo-A-nor-3,5-secoandrostan-3-oic Acid

- 4-Nor-3,5-seco-5-oxo-17β-hydroxyandrostan-3-oic Acid

- 3-[(3S,3aS,5aS,6R,9aS,9bS)-3-hydroxy-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid

- 3,5-Seco-A-norandrostan-17

- 4-Nor-3,5-seco-5-oxo-17

- A-Hydroxy-5-oxo-A-nor-3,5-secoandrostan-3-oic Acid

- A-hydroxyandrostan-3-oic Acid

- A-ol-5-on-3-oic Acid

-

計算された属性

- せいみつぶんしりょう: 308.19900

じっけんとくせい

- PSA: 74.60000

- LogP: 3.02380

4-Nor-3,5-seco-5-oxo-17β-hydroxyandrostan-3-oic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N825910-250mg |

4-Nor-3,5-seco-5-oxo-17β-hydroxyandrostan-3-oic Acid |

1759-35-9 | 250mg |

$ 160.00 | 2022-06-02 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-471800-250 mg |

4-Nor-3,5-seco-5-oxo-17β-hydroxyandrostan-3-oic Acid, |

1759-35-9 | 250MG |

¥2,708.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-471800-250mg |

4-Nor-3,5-seco-5-oxo-17β-hydroxyandrostan-3-oic Acid, |

1759-35-9 | 250mg |

¥2708.00 | 2023-09-05 | ||

| TRC | N825910-2.5g |

4-Nor-3,5-seco-5-oxo-17β-hydroxyandrostan-3-oic Acid |

1759-35-9 | 2.5g |

$ 1270.00 | 2022-06-02 |

4-Nor-3,5-seco-5-oxo-17β-hydroxyandrostan-3-oic Acid 関連文献

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

1759-35-9 (4-Nor-3,5-seco-5-oxo-17β-hydroxyandrostan-3-oic Acid) 関連製品

- 2304-89-4(3-Oxo-7a,12a-hydroxy-5b-cholanoic Acid)

- 27975-19-5(Isosteviol)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量